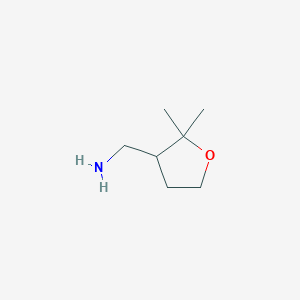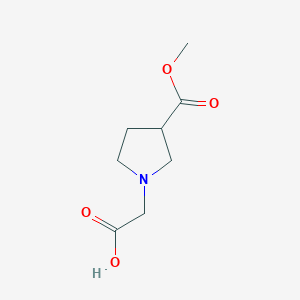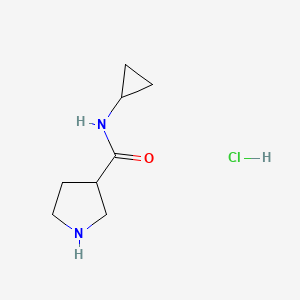
2-chloro-3-(1H-tetrazol-1-yl)pyridine
Vue d'ensemble
Description
“2-chloro-3-(1H-tetrazol-1-yl)pyridine” is a chemical compound with the molecular formula C6H4ClN5 . It is a derivative of pyridine, which is a basic heterocyclic organic compound . The compound has a tetrazole ring, which is a class of five-membered heterocyclic compounds that contain a nitrogen atom and four carbon atoms .
Synthesis Analysis
The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . A series of 1-substituted 1H-1,2,3,4-tetrazole compounds have been synthesized in good yields from amines, triethyl orthoformate, and sodium azide through the catalyzed reaction with Yb (OTf) 3 .Molecular Structure Analysis
The structures of new p-cymene Ru (II) complexes with 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine and 2-(1-methyl-1H-1,2,4-triazol-5-yl)pyridine were established based on the results of elemental analysis; IR and NMR spectra; and X-ray diffraction studies .Chemical Reactions Analysis
Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . It undergoes reaction with few active metals and produces new compounds which are explosives to shocks. It involves exothermic reactions with reducing agents .Applications De Recherche Scientifique
Crystalline Structure and Hydrogen Bonding Networks
The crystalline structure of (pyrid-2-yl)tetrazole derivatives, including 2-chloro-3-(1H-tetrazol-1-yl)pyridine, has been studied for its ability to form two-dimensional hydrogen bonding networks. These networks are significant for the development of new crystalline materials with potential applications in gas storage, separation technologies, and catalysis. Antonia T. Rizk et al. (2005) found that molecules of 1-(pyridin-2-yl)tetrazole associate through unique C–H⋯N interactions into sheet structures, which highlights the role of tetrazole derivatives in forming complex crystalline arrangements (Rizk, Kilner, & Halcrow, 2005).
Photochemical Properties and Spectroscopic Evidence
The photochemistry of tetrazolylpyridines, including 2-chloro-3-(1H-tetrazol-1-yl)pyridine, has been explored for their potential in materials science, particularly in the development of light-responsive materials. M. Pagacz-Kostrzewa et al. (2011) provided spectroscopic evidence for the photochemical carbon-to-nitrogen rearrangement in tetrazolylpyridines. This research is crucial for understanding the photostability and photoreactivity of tetrazole-containing compounds in various applications, including as components in photovoltaic materials (Pagacz-Kostrzewa et al., 2011).
Coordination Chemistry and Complex Formation
2-Chloro-3-(1H-tetrazol-1-yl)pyridine exhibits a high propensity for forming coordination complexes with various metals. A. Bond et al. (2012) investigated its coordination reactions, yielding complexes with distinct structural and magnetic properties. Such studies are foundational for the synthesis of new metal-organic frameworks (MOFs) and coordination polymers with applications in catalysis, magnetic materials, and luminescent sensors (Bond et al., 2012).
Luminescent Properties and Material Science Applications
The luminescent properties of complexes derived from tetrazolylpyridines are of great interest for the development of new optical materials. M. Pietraszkiewicz et al. (2012) synthesized tetrazole-2-pyridine-1-oxide complexes with Eu(III) and Tb(III), showcasing their photoluminescence in solution. Such materials are promising for applications in optoelectronics, including organic light-emitting diodes (OLEDs) and other photonic devices (Pietraszkiewicz, Mal, & Pietraszkiewicz, 2012).
Safety And Hazards
Propriétés
IUPAC Name |
2-chloro-3-(tetrazol-1-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN5/c7-6-5(2-1-3-8-6)12-4-9-10-11-12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRIJXONDYFITP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)N2C=NN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-3-(1H-tetrazol-1-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-Fluoro-1-isopropyl-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B1469442.png)


![2-(4-chlorophenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B1469445.png)





